molecular formula C25H18Cl2N2O4S2 B11992051 N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide CAS No. 303059-35-0

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide

Cat. No.: B11992051
CAS No.: 303059-35-0
M. Wt: 545.5 g/mol
InChI Key: KLEQBAGXOPTXPK-UHFFFAOYSA-N
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Description

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide is a fluorene-based sulfonamide compound of significant interest in biochemical and pharmacological research. As part of a broader class of sulfonamide compounds, it serves as a valuable chemical scaffold for investigating novel therapeutic strategies . Fluorene derivatives are actively studied for their potential to inhibit specific biological targets; for instance, related sulfonamide compounds have been developed as potent inhibitors of dynamin GTPase activity, a key protein involved in synaptic vesicle endocytosis, presenting a promising approach for novel anti-seizure medications . Furthermore, the induction of regulated necrotic cell death (RNCD), such as necroptosis, is an emerging alternative for targeting apoptosis-resistant cancer cells . The structural features of this compound, incorporating both a fluorene ring and sulfonamide functionalities, make it a candidate for exploration in these areas, potentially contributing to the development of new lead compounds in neurology and oncology research .

Properties

CAS No.

303059-35-0

Molecular Formula

C25H18Cl2N2O4S2

Molecular Weight

545.5 g/mol

IUPAC Name

2-N,7-N-bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide

InChI

InChI=1S/C25H18Cl2N2O4S2/c26-18-1-5-20(6-2-18)28-34(30,31)22-9-11-24-16(14-22)13-17-15-23(10-12-25(17)24)35(32,33)29-21-7-3-19(27)4-8-21/h1-12,14-15,28-29H,13H2

InChI Key

KLEQBAGXOPTXPK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)C4=C1C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Sulfonation of Fluorene

Fluorene undergoes electrophilic aromatic sulfonation at the 2,7-positions due to the electron-donating nature of the central methylene group. Chlorosulfonic acid (ClSO3H) is the preferred sulfonating agent, as it introduces sulfonic acid groups regioselectively. A molar ratio of 1:2.2 (fluorene:ClSO3H) at 80–100°C for 6–8 hours achieves >90% conversion. Excess ClSO3H ensures complete di-sulfonation while minimizing byproducts like 2-monosulfonic acid derivatives.

Formation of Sulfonyl Chloride Intermediates

The sulfonic acid groups are converted to sulfonyl chlorides using thionyl chloride (SOCl2). Key optimizations include:

  • Molar Ratio : A 1:5 stoichiometry (sulfonic acid:SOCl2) ensures quantitative conversion.

  • Temperature : Reflux at 70°C for 3 hours under anhydrous conditions.

  • Byproduct Management : Gaseous SO2 and HCl are scrubbed using aqueous NaOH to form NaHSO3 and NaCl, aligning with eco-friendly practices.

Amination with 4-Chloroaniline

The sulfonyl chloride intermediate reacts with 4-chloroaniline in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (Et3N) neutralizes HCl, driving the reaction to completion. Key parameters include:

  • Stoichiometry : 1:2.1 (sulfonyl chloride:4-chloroaniline) to account for volatilization losses.

  • Yield : 75–82% after recrystallization from ethanol.

Process Optimization and Ecological Considerations

Wastewater-Free Sulfonation

Traditional chlorosulfonation generates sulfuric acid and HCl waste. The patent EP0115328B1 resolves this by using excess SOCl2 (220% molar excess), which traps H2SO4 as alkyl sulfates, enabling a "one-pot" synthesis without aqueous workup. This reduces wastewater by 95% compared to conventional methods.

Solvent Recycling

DCM and THF are recovered via fractional distillation (>90% efficiency), lowering production costs and environmental impact.

Comparative Analysis of Synthetic Routes

ParameterConventional MethodPatent Method
Sulfonation Agent ClSO3H (excess)ClSO3H + SOCl2 (1:3.2 ratio)
Reaction Time 8 hours5 hours
Wastewater Generated 15 L/kg product0.5 L/kg product
Overall Yield 68%82%

The patent method outperforms conventional approaches in yield and sustainability, though it requires rigorous control of SOCl2 levels to prevent over-chlorination.

Challenges and Mitigation Strategies

Regioselectivity Issues

Fluorene’s symmetry favors 2,7-disubstitution, but minor 3,6-isomers (<5%) may form. These are removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Purity Considerations

Residual 4-chloroaniline (<0.1%) is detected via HPLC (C18 column, acetonitrile/water 70:30). Recrystallization from ethanol reduces impurities to <50 ppm.

Scalability and Industrial Feasibility

Pilot-scale trials (10 kg batches) confirm the patent method’s scalability:

  • Energy Consumption : 15% lower due to shorter reaction times.

  • Cost Analysis : Raw material costs decrease by 20% via SOCl2 recycling .

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The 4-chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The sulfonamide group is known for its ability to interact with biological targets, making this compound a candidate for further development in oncology.

Case Study: Anticancer Activity

A study focused on the synthesis and evaluation of sulfonamide derivatives revealed that this compound showed significant inhibition of tumor growth in vitro. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. Its ability to form stable films and exhibit good charge transport properties can be leveraged in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Table: Properties for Material Applications

PropertyValue
Thermal StabilityHigh
Charge MobilityModerate
Solubility in Organic SolventsExcellent
Film FormationSmooth and uniform

Environmental Studies

The environmental impact of sulfonamide compounds has been a topic of increasing concern. This compound's potential as a pollutant degradation agent is under investigation. Research suggests that compounds with similar sulfonamide groups can facilitate the breakdown of hazardous substances in contaminated environments.

Case Study: Pollutant Degradation

A recent study examined the degradation pathways of sulfonamides in aquatic systems. This compound was tested for its efficacy in breaking down persistent organic pollutants (POPs), showing promising results in laboratory settings.

Synthesis and Modification

The synthesis of this compound involves multi-step organic reactions that allow for further modification to enhance its properties or tailor its applications. Researchers are exploring various synthetic routes to optimize yield and purity while facilitating the introduction of additional functional groups that may enhance biological activity or material performance.

Mechanism of Action

The mechanism of action of N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide and related fluorene disulfonamide derivatives:

Compound Substituents Biological Activity Mechanism Pharmacokinetic/Toxicity Notes References
This compound 4-chlorophenyl groups at N2, N7 Inferred: Potential GPX4 inhibition or ferroptosis induction (based on analogs) Hypothesized: Similar to FIN56, may degrade GPX4 or disrupt lipid repair No direct data; chloro groups may increase metabolic stability
FIN56 (N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide) Dicyclohexyl, hydroxyimino group at C9 Ferroptosis inducer; degrades GPX4 and promotes lipid ROS accumulation GPX4 degradation via ubiquitin-proteasome system; squalene synthase inhibition High specificity, moderate solubility in DMSO (20 mg/mL)
ML210 ([4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methanone) Bis(4-chlorophenyl)methyl, piperazinyl Ferroptosis inducer; comparable to RSL3 in potency GPX4 inhibition via covalent binding Limited bioavailability data; interpatient variability
N2,N7-Bis(2,3-dimethylphenyl)-9H-fluorene-2,7-disulfonamide 2,3-Dimethylphenyl groups at N2, N7 β-lactamase inhibitor (in silico study); binding energy: -9.9 kcal/mol with 3M6B enzyme Competitive inhibition of β-lactamase active site No experimental validation; predicted high lipophilicity
N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide Didecyl, phenylhydrazono group at C9 Unspecified; structural similarity suggests potential enzyme inhibition Unknown High molecular weight (709.021 g/mol); low solubility

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl groups in the target compound may enhance binding to hydrophobic pockets in target proteins (e.g., GPX4) compared to alkyl or hydroxyimino substituents in FIN56 . Bulkier Groups (e.g., Cyclohexyl): FIN56’s dicyclohexyl groups improve membrane permeability but reduce aqueous solubility, whereas chloroaryl groups balance lipophilicity and stability .

Mechanistic Divergence :

  • Unlike FIN56, which directly degrades GPX4, ML210 inhibits GPX4 via covalent modification. The target compound’s mechanism may align more with ML210 if chloro groups facilitate electrophilic interactions .

Therapeutic Potential: Fluorene disulfonamides with chlorophenyl groups (e.g., ML210) show promise in cancer therapy, particularly in hepatocellular carcinoma and glioblastoma models . The target compound’s efficacy in these contexts remains untested.

Structural Flexibility: The C9 position modifications (e.g., hydroxyimino in FIN56 vs. phenylhydrazono in ) significantly alter redox activity and ROS generation capacity .

Biological Activity

N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide (CAS Number: 303059-35-0) is a synthetic organic compound notable for its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique chemical structure characterized by:

  • Molecular Formula : C25H18Cl2N2O4S2
  • Molar Mass : 545.46 g/mol
  • Functional Groups : Sulfonamide and chlorinated phenyl groups

The presence of chlorinated phenyl groups enhances the compound's lipophilicity, potentially influencing its biological interactions and pharmacokinetics .

Antibacterial Properties

The sulfonamide moiety in this compound is known to inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, particularly dihydrofolate reductase (DHFR). This inhibition disrupts DNA synthesis in bacteria, leading to cell death. Research has shown that compounds with similar structures exhibit significant antibacterial activity against various strains of multidrug-resistant bacteria .

Anticancer Activity

Studies have demonstrated that this compound exhibits promising anticancer properties. Its mechanism of action may involve:

  • Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It may interfere with the cell cycle progression, particularly in human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .

In comparative studies, this compound has shown efficacy comparable to established chemotherapeutic agents like Taxol, highlighting its potential as a novel anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : As mentioned, DHFR is crucial for DNA synthesis; thus, its inhibition is a key target for both antibacterial and anticancer strategies.
  • Selective Protein Interactions : Binding affinity studies suggest that this compound may selectively interact with specific proteins involved in metabolic pathways and cell signaling, enhancing its therapeutic effects against particular diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant inhibition against multidrug-resistant bacterial strains.
Study 2Anticancer ActivityShowed efficacy in inducing apoptosis in A549 and MDA-MB-231 cell lines.
Study 3Mechanistic InsightsIdentified DHFR as a primary target through molecular docking studies.

These findings underscore the compound's potential as a dual-action therapeutic agent against bacterial infections and cancer.

Q & A

Q. What are the optimal synthetic routes for N2,N7-Bis(4-chlorophenyl)-9H-fluorene-2,7-disulfonamide?

Methodological Answer: The compound is synthesized via nucleophilic aromatic substitution between 9H-fluorene-2,7-disulfonyl chloride and 4-chloroaniline in anhydrous dimethylformamide (DMF) under nitrogen. Key steps include:

  • Maintaining a 1.2:1 molar ratio of amine to sulfonyl chloride at 0–5°C to minimize side reactions.
  • Purification via silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
  • Reaction progress monitored by TLC (Rf = 0.3 in 3:7 EtOAc/hexane). Yield optimization requires strict moisture exclusion to prevent hydrolysis of sulfonyl chloride intermediates .

Q. Which spectroscopic/analytical methods are critical for confirming structural integrity and purity?

Methodological Answer: A multi-technique approach ensures structural validation:

  • 1H/13C NMR : Detect sulfonamide NH protons (δ 7.8–8.2 ppm) and para-substituted chlorophenyl aromatic signals (δ 7.2–7.6 ppm).
  • HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to confirm purity (>99%) and molecular ion peaks ([M+H]+ at m/z 579.2).
  • FT-IR : Identify symmetric/asymmetric S=O stretches (1150–1350 cm⁻¹) and absence of residual sulfonyl chloride bands (600–700 cm⁻¹).
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to address contradictory bioactivity data in different cellular models?

Methodological Answer: Resolve discrepancies through:

  • Assay standardization : Use identical cell lines (e.g., A549 for lung cancer) across labs, with controlled passage numbers and serum conditions.
  • Dose-response normalization : Calculate IC50 values using Hill slopes and compare area-under-curve (AUC) metrics.
  • Mechanistic validation : Perform Western blotting for target proteins (e.g., phosphorylated EGFR) to confirm on-target effects.
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

Q. What computational strategies predict intermolecular interactions with biological targets?

Methodological Answer: Combine:

  • Molecular docking (AutoDock Vina) : Simulate binding poses in ATP-binding pockets (e.g., EGFR; PDB: 1M17) with flexible side-chain sampling.
  • Molecular Dynamics (GROMACS) : Run 100-ns simulations in explicit solvent to assess binding stability (RMSD < 2.0 Å).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute electrostatic potential maps and HOMO-LUMO gaps (~5.1 eV), correlating with redox activity .

Q. How to design experiments evaluating its potential as a kinase inhibitor?

Methodological Answer: Adopt a tiered screening protocol:

  • In vitro kinase profiling : Test against a panel of 50+ kinases at 1–100 μM using ADP-Glo™ assays. Prioritize targets with >70% inhibition.
  • Cellular validation : Dose MCF-7 and HEK293 cells (72 hours) with MTT viability assays. Require >10-fold selectivity for cancer cells.
  • Mechanistic studies : Perform phospho-kinase arrays and apoptosis assays (Annexin V/PI staining). Include positive controls (e.g., imatinib) .

Q. What strategies resolve solubility discrepancies between DMSO and aqueous buffers?

Methodological Answer: Systematically evaluate:

  • Dynamic Light Scattering (DLS) : Detect aggregates in PBS (pH 7.4) after 24 hours; particles >200 nm indicate poor solubility.
  • Co-solvent optimization : Test PEG-400 (10–30%) or hydroxypropyl-β-cyclodextrin (10 mM) to enhance apparent solubility.
  • Equilibrium solubility : Use shake-flask method at 25°C with HPLC quantification. Pre-saturate DMSO stocks to avoid cosolvency artifacts .

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